2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
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Overview
Description
“2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 260553-15-9 . It has a molecular weight of 342.15 and its IUPAC name is 1-(chloroacetyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2F3N3O/c13-6-10(21)19-1-3-20(4-2-19)11-9(14)5-8(7-18-11)12(15,16)17/h5,7H,1-4,6H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 85 - 87 degrees Celsius .Scientific Research Applications
Glycine Transporter 1 Inhibition
2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one is structurally related to compounds identified as potent glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are studied for their potential in enhancing glycine concentrations in the central nervous system, which could be beneficial in treating disorders like schizophrenia and cognitive impairments. A compound with similar structure and properties exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating the significance of this chemical structure in the development of neurological therapeutics (Yamamoto et al., 2016).
Antimalarial Activity
Piperazine derivatives, which are structurally similar to this compound, have been synthesized and evaluated for antimalarial activity. The presence of a hydroxyl group, a propane chain, and a fluor atom proved crucial for antiplasmodial activity, with one derivative demonstrating significant activity against Plasmodium falciparum, the causative agent of malaria (Mendoza et al., 2011).
Antihypertensive and Antiarrhythmic Effects
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which share structural similarities with this compound, revealed strong antiarrhythmic and antihypertensive activities. These compounds demonstrate alpha-adrenolytic properties, suggesting their potential as treatments for cardiovascular conditions (Malawska et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of “2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one” are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . .
Mode of Action
The mode of action of this compound is not explicitly documented. As a derivative of TFMP, it may share similar characteristics. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. The compound has a molecular weight of 34215 , which may influence its pharmacokinetic properties.
Result of Action
As a derivative of TFMP, it may have potential applications in the agrochemical and pharmaceutical industries . .
Properties
IUPAC Name |
2-chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2F3N3O/c1-8(14)12(22)21-4-2-20(3-5-21)11-10(15)6-9(7-19-11)13(16,17)18/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMRCOCJAOGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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